2-(o-Tolyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(o-Tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ortho-tolyl group attached to it, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with ortho-tolualdehyde under acidic conditions. Another method includes the use of multicomponent reactions involving 2-aminopyridine, ortho-tolualdehyde, and an isocyanide. These reactions typically require a catalyst such as copper or iodine and are carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(o-Tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the imidazo[1,2-a]pyridine core using reagents like halogens, alkyl halides, or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(o-Tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Different position of the nitrogen atoms in the imidazo ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring
Uniqueness: 2-(o-Tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-6-2-3-7-12(11)13-10-16-9-5-4-8-14(16)15-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYHVNVPFRDCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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